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For Researchers, Scientists, and Drug Development Professionals

Introduction to CalFluor 580 Azide and Fluorogenic
Click Chemistry
CalFluor 580 Azide is a state-of-the-art fluorogenic probe designed for the specific labeling of

alkyne-modified biomolecules via click chemistry. Developed by the Bertozzi group, CalFluor

probes represent a significant advancement in fluorescence imaging, offering a solution to the

common problem of high background signals from unreacted fluorescent reporters.[1][2][3] The

core principle behind CalFluor 580 Azide's utility is its fluorogenic nature; the azide form of the

dye is essentially non-fluorescent until it undergoes a copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) reaction with an alkyne-containing molecule.[1][2] This reaction forms a

stable, highly fluorescent triazole product, leading to a dramatic increase in the fluorescence

signal, by as much as 189-fold. This "turn-on" mechanism allows for the sensitive detection of

labeled biomolecules under "no-wash" conditions, making it an invaluable tool for imaging in

complex biological environments such as the intracellular space, tissues, and even living

organisms.

The compact size of the azide and alkyne reactive handles allows for their incorporation into a

wide array of biomolecules—including glycans, proteins, DNA, and RNA—with minimal

perturbation to their natural biological functions. This technical guide provides a comprehensive

overview of the properties of CalFluor 580 Azide, detailed experimental protocols for its use,

and visualizations of the underlying chemical and biological workflows.
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Core Principles of CalFluor 580 Azide in Click
Chemistry
The activation of CalFluor 580 Azide is based on the principle of photoinduced electron

transfer (PeT). In its native azide form, the fluorescence of the fluorophore is quenched by a

pendent aryl ring system. Upon reaction with an alkyne via CuAAC, the formation of the triazole

ring alters the electronic properties of the quencher, disrupting the PeT process and thereby

"switching on" the fluorescence of the dye.

This highly efficient and specific reaction is bioorthogonal, meaning it does not interfere with

native biochemical processes. The CuAAC reaction is typically catalyzed by copper(I), which

can be generated in situ from a copper(II) source like copper(II) sulfate (CuSO₄) with the

addition of a reducing agent such as sodium ascorbate. The use of a stabilizing ligand, for

instance, a water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), enhances the

reaction's efficiency and biocompatibility, particularly in living systems.

Data Presentation: Properties of CalFluor 580 Azide
The following tables summarize the key quantitative data for CalFluor 580 Azide and its

corresponding triazole product.

Chemical and Physical Properties

Molecular Formula C₃₉H₅₅N₅O₁₂S₂Si

Molecular Weight 878.1 g/mol

Appearance Dark red amorphous solid

Solubility Water, DMSO

Storage Conditions -20°C, Desiccated
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Spectroscopic Properties
CalFluor 580 Azide (Pre-

Click)

CalFluor 580 Triazole (Post-

Click)

Excitation Maximum (λex) ~591 nm 591 nm

Emission Maximum (λem)
Not Applicable (Non-

fluorescent)
609 nm

Quantum Yield (Φ) Extremely Low 0.473

Fluorescence Enhancement - 189x

Spectrally Similar Dyes -
Alexa Fluor® 594, CF® 594,

DyLight® 594, Texas Red

Note: The molar extinction coefficient for the azide form is not typically reported due to its very

low absorbance and non-fluorescent nature prior to the click reaction.

Mandatory Visualization
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Caption: The fluorogenic activation of CalFluor 580 Azide via a copper-catalyzed click

reaction.
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Start:
Cells in Culture

Step 1: Metabolic Labeling
Incubate cells with an

alkyne-modified precursor
(e.g., Ac4ManNAl)

Wash Cells
(Remove excess precursor)

Optional: Fix and Permeabilize
(e.g., with paraformaldehyde and Triton X-100)

Step 2: Click Reaction
Incubate with CalFluor 580 Azide

and Cu(I) catalyst cocktail

Wash Cells (Optional)
(Due to 'no-wash' nature of CalFluor)

Step 3: Imaging
Visualize labeled biomolecules
using fluorescence microscopy

Step 4: Data Analysis

Click to download full resolution via product page
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Caption: Experimental workflow for metabolic labeling and subsequent imaging of biomolecules

in cells using CalFluor 580 Azide.

Experimental Protocols
The following protocols provide a general framework for the use of CalFluor 580 Azide in cell

labeling applications. Optimization of concentrations, incubation times, and other parameters

may be necessary for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cellular Glycans with
an Alkyne-Modified Sugar
This protocol describes the incorporation of an alkyne-modified monosaccharide, peracetylated

N-azidoacetyl-D-mannosamine (Ac4ManNAz), into cellular glycans.

Materials:

Mammalian cells of interest

Complete cell culture medium

Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

Dimethyl sulfoxide (DMSO)

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for

microscopy) and allow them to adhere and enter logarithmic growth.

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to create a stock

solution (e.g., 10 mM).

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to achieve

a final concentration of 25-50 µM.
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Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for

1 to 3 days to allow for the metabolic incorporation of the alkyne-modified sugar into cellular

glycans.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)
Labeling of Alkyne-Modified Cells
This protocol details the "click" reaction between the alkyne-modified biomolecules in the cell

and CalFluor 580 Azide.

Materials:

Metabolically labeled cells from Protocol 1

CalFluor 580 Azide

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar water-soluble Cu(I) ligand

Sodium Ascorbate

PBS or other appropriate buffer

(Optional) Fixative (e.g., 4% paraformaldehyde in PBS)

(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

(Optional) Nuclear counterstain (e.g., DAPI)

Procedure:

Cell Preparation:

For live-cell imaging, wash the metabolically labeled cells twice with pre-warmed cell

culture medium.
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For fixed-cell imaging, wash the cells with PBS, then fix with 4% paraformaldehyde for 15

minutes at room temperature. If labeling intracellular targets, permeabilize the cells with

0.1% Triton X-100 in PBS for 10-15 minutes. Wash the cells again with PBS.

Prepare the "Click-it" Reaction Cocktail:

Note: It is recommended to prepare the sodium ascorbate solution fresh.

Prepare stock solutions of CalFluor 580 Azide (e.g., 1-5 mM in DMSO), CuSO₄ (e.g., 50

mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 500 mM in

water).

In a microcentrifuge tube, combine the reagents in the following order to create the final

reaction cocktail. The final concentrations can be optimized, but a starting point is:

1-5 µM CalFluor 580 Azide

100-500 µM CuSO₄

500-2500 µM THPTA (typically a 5:1 ligand to copper ratio)

2.5-5 mM Sodium Ascorbate

Important: Premix the CuSO₄ and THPTA before adding the sodium ascorbate to the final

cocktail.

Click Reaction:

Remove the medium/buffer from the cells and add the "Click-it" reaction cocktail.

Incubate for 30-60 minutes at room temperature, protected from light.

Washing and Counterstaining:

Remove the reaction cocktail and wash the cells two to three times with PBS.

If desired, counterstain the nuclei with a suitable dye like DAPI.

Imaging:
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Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with filter sets appropriate for CalFluor

580 (Excitation: ~591 nm, Emission: ~609 nm).

Conclusion
CalFluor 580 Azide provides a powerful and elegant solution for the fluorescent labeling of

biomolecules in a variety of research and development settings. Its fluorogenic nature, which

leads to a significant increase in fluorescence upon reaction, allows for high-contrast imaging

with minimal background interference. The bioorthogonal nature of the click reaction ensures

that cellular processes are not perturbed, providing a more accurate representation of the

biological system under investigation. By following the detailed protocols and understanding

the core principles outlined in this guide, researchers can effectively leverage the capabilities of

CalFluor 580 Azide to advance their studies in cell biology, drug discovery, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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